molecular formula C17H21N3O6S B2639037 2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide CAS No. 1207021-31-5

2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide

Numéro de catalogue B2639037
Numéro CAS: 1207021-31-5
Poids moléculaire: 395.43
Clé InChI: PFDCCXMBGRGZPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide” is a chemical compound that has been mentioned in various patents and scientific literature . It is related to a class of compounds that are useful for preventing or treating diseases or conditions related to an abnormally high level or activity of TNF-alpha .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The exact process can vary depending on the specific requirements of the synthesis, such as the desired yield, purity, and cost-effectiveness .


Chemical Reactions Analysis

The compound can undergo various chemical reactions, depending on the conditions and reagents used. These reactions can lead to the formation of new compounds, or they can modify the existing structure of the compound .

Applications De Recherche Scientifique

Kinase Inhibitor Development

The benzoxazepine core, present in several kinase inhibitors including mTOR inhibitors, exemplifies the compound's relevance in drug development. A study outlined the scalable synthesis of a kinase inhibitor with a tetrahydrobenzo[f][1,4]oxazepine core, highlighting the compound's significance in creating potent and selective inhibitors for therapeutic purposes (Naganathan et al., 2015).

Novel Heterocyclic Compound Synthesis

Research has demonstrated the utility of benzoxazepine derivatives in synthesizing novel heterocyclic compounds. One study reported on the novel one-pot multicomponent syntheses of tetrahydrobenzo[b][1,4]oxazepine derivatives, showcasing the compound's versatility in chemical synthesis and potential for generating bioactive molecules (Shaabani et al., 2010).

Biological Screening and Molecular Docking

Benzoxazepine derivatives have also been investigated for their biological activities, including enzyme inhibition and antibacterial properties. A study synthesized a series of ethylated sulfonamides with a benzodioxane moiety and evaluated them for their enzyme inhibitory and antibacterial activities. The compounds showed promise as inhibitors of lipoxygenase and potential antibacterial agents, illustrating the therapeutic potential of benzoxazepine-related compounds (Irshad et al., 2016).

Spectroscopic and X-ray Diffraction Studies

Benzoxazepine derivatives have been subject to detailed structural analysis, including spectroscopic and X-ray diffraction studies, to better understand their chemical properties and potential applications. A study focused on benzimidazole-tethered oxazepine heterocyclic hybrids, providing insights into their molecular structure and potential for nonlinear optical (NLO) applications, which are crucial for developing materials with specific electronic and photonic properties (Almansour et al., 2016).

Orientations Futures

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. This could involve exploring new synthetic routes, investigating its mechanism of action, or testing its efficacy in treating various diseases or conditions .

Propriétés

IUPAC Name

2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S/c1-19-7-9-26-14-6-5-12(11-13(14)17(19)23)18-27(24,25)10-8-20-15(21)3-2-4-16(20)22/h5-6,11,18H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDCCXMBGRGZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CCN3C(=O)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dioxopiperidin-1-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.